Isoginkgetin

Übersicht

Beschreibung

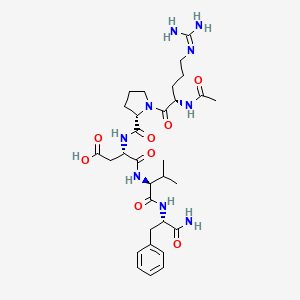

Isoginkgetin is a natural biflavonoid found in Ginkgo Biloba and other organisms . It has been identified as a potent inhibitor of matrix metalloproteinase 9 (MMP-9) and has roles as an EC 3.4.24.35 (gelatinase B) inhibitor, an antineoplastic agent, and a plant metabolite . It has been shown to sensitize cancer cells to apoptosis via disruption of lysosomal homeostasis and impaired protein clearance .

Molecular Structure Analysis

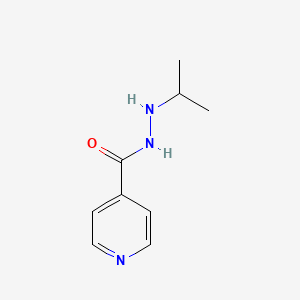

The molecular formula of Isoginkgetin is C32H22O10 . It is a biflavonoid and an aromatic ether, functionally related to a 5,7-dihydroxy-4’-methoxyflavone .Chemical Reactions Analysis

Isoginkgetin has been found to inhibit splicing both in vivo and in vitro at similar micromolar concentrations . It appears to do so by preventing stable recruitment of the U4/U5/U6 tri-small nuclear ribonucleoprotein, resulting in accumulation of the prespliceosomal A complex .Physical And Chemical Properties Analysis

Isoginkgetin has a molecular weight of 566.51 g/mol . It is a solid at room temperature and has a density of 1.506 . Its melting point is 355℃ .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Isoginkgetin has been identified as a potential anticancer agent. It has shown activity against various cancer cell lines, including glioblastoma cells. Its mechanism of action is linked to its ability to inhibit pre-mRNA splicing, which is crucial for cancer cell survival .

Immunomodulatory Effects

Research suggests that Isoginkgetin may have immunomodulatory effects. This means it could potentially modulate the immune system, either by stimulating a response to pathogens or by suppressing overactive immune functions .

Antimicrobial and Antiviral Properties

Isoginkgetin exhibits antimicrobial properties, particularly against viruses. This makes it a candidate for the development of new antiviral drugs .

Cardiovascular Benefits

There is evidence to suggest that Isoginkgetin could play a role in treating cardiovascular disorders. However, more research is needed to fully understand its benefits in this field .

Neurological Disorders Treatment

Isoginkgetin’s potential effects on neurological disorders are being explored due to its general inhibition of pre-mRNA splicing, which could be beneficial in treating these conditions .

Plant-Based Extracts and Medicinal Plants

As an active molecule in many medicinal plants and plant-based extracts, Isoginkgetin contributes to their overall therapeutic properties .

Wirkmechanismus

Isoginkgetin is a dimeric flavonoid, an isomer of the biflavonoid ginkgetin . It has been implicated in research as a new avenue for the development of new anticancer drugs . In addition to its potential role in cancer prevention, there is also information on its beneficial role in the treatment of neurodegenerative and cardiovascular diseases, as well as possible anti-inflammatory, antioxidant, and antimicrobial, especially antiviral, activity .

Target of Action

Isoginkgetin is mainly known as a general pre-mRNA splicing inhibitor . It also inhibits the activities of both Akt, NF-κB, and MMP-9 . It has been shown to impair the production of matrix metalloproteinase 9 (MMP-9), a protein involved in tumor invasion and metastasis .

Mode of Action

Isoginkgetin interacts with its targets by inhibiting the activity of the 20S proteasome . This leads to a toxic accumulation of ubiquitinated proteins in the ER and the induction of apoptosis in cancer cell lines . It also inhibits the NF-κB pathway and upregulates the MMP-9 inhibitor tissue inhibitor metalloproteinase 1 (TIMP-1) in human fibrosarcoma cells .

Biochemical Pathways

Isoginkgetin affects several biochemical pathways. It has been shown to enhance the antioxidant capacity of flavonoids . It also activates the Nrf2 signaling pathway, which in turn triggers the activation of its downstream target genes, such as HO-1 and NQO1 . This leads to enhanced mitochondrial respiratory capacity and resistance to oxidative stress .

Pharmacokinetics

A liquid chromatography-tandem mass spectrometry (lc/ms/ms) with liquid-liquid extraction has been developed for the analysis of isoginkgetin in rat plasma .

Result of Action

Isoginkgetin has been shown to induce apoptosis and activate autophagy . It increases PTP-derived antigen presentation in cancer cells in vitro and impairs tumor growth in vivo . Its action is long-lasting and dependent on the CD8+ T cell response against tumor antigens .

Safety and Hazards

Isoginkgetin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .

Eigenschaften

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOOMAOYXQFIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203271 | |

| Record name | Isoginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Isoginkgetin | |

CAS RN |

548-19-6 | |

| Record name | Isoginkgetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoginkgetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1)](/img/structure/B1672170.png)